ethyl 2-(3-methyl-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-4-phenylbutanoate
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Overview
Description
Enalapril Diketopiperazine is a derivative of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure. Enalapril Diketopiperazine is formed through the cyclization of Enalapril, resulting in a compound with a unique structure and distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Enalapril Diketopiperazine is synthesized from Enalapril Maleate. The process involves heating Enalapril Maleate to induce cyclization, forming the diketopiperazine ring structure. The reaction typically occurs at elevated temperatures, around 60°C .
Industrial Production Methods
In industrial settings, the synthesis of Enalapril Diketopiperazine involves controlled heating of Enalapril Maleate in the presence of specific catalysts to ensure efficient cyclization. The process is optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Enalapril Diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Enalapril Diketopiperazine into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Enalapril Diketopiperazine has several scientific research applications:
Mechanism of Action
Enalapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), similar to its parent compound, Enalapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, it leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Enalapril: The parent compound, an ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer duration of action compared to Enalapril.
Uniqueness
Enalapril Diketopiperazine is unique due to its cyclized structure, which imparts distinct chemical and biological properties. This structural difference can influence its stability, reactivity, and potential therapeutic applications compared to other ACE inhibitors .
Properties
IUPAC Name |
ethyl 2-(3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHNHHJUGMMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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